Fmoc-4-(4-fluorophenyl)-D-phenylalanine
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Overview
Description
Preparation Methods
The synthesis of Bph4F involves several methods, including the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile . Industrial production methods often involve high-temperature reactions and the use of specific catalysts to ensure the desired product is obtained efficiently . The preparation of metal phosphides, for example, requires the reduction of metal compounds together with phosphate .
Chemical Reactions Analysis
Bph4F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include fluoroboric acid and other Lewis acids . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bph4F has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other heterocyclic compounds . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Additionally, Bph4F is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of Bph4F involves its interaction with specific molecular targets and pathways. For instance, bisphosphonates, a related class of compounds, inhibit osteoclastic bone resorption by attaching to hydroxyapatite binding sites on bony surfaces . This mechanism is crucial for understanding the compound’s effects in biological systems .
Comparison with Similar Compounds
Bph4F can be compared with other similar compounds such as bisphosphonates and other quinolone derivatives. These compounds share some structural similarities but differ in their specific chemical properties and applications . For example, bisphosphonates are primarily used in the treatment of bone diseases, while Bph4F has broader applications in chemistry and medicine .
Properties
Molecular Formula |
C30H24FNO4 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C30H24FNO4/c31-22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(33)34)32-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,32,35)(H,33,34) |
InChI Key |
CNZMVSUYJWICMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)F)C(=O)O |
Origin of Product |
United States |
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